Imidazole hydrochloride
Overview
Description
Synthesis Analysis
Imidazole hydrochloride can be synthesized through various methods, including the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent. This reagent is effective in converting primary amines into azides and activated methylene substrates into diazo compounds. It can be prepared in a one-pot reaction from inexpensive materials, is shelf-stable, and is conveniently crystalline (Goddard-Borger & Stick, 2007). Another synthesis route uses imidazole hydrochloride as a promoter in the synthesis of 2,3-disubstituted-4(3H)-quinazolinone, showcasing its role in promoting multicomponent reactions (Wang et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole hydrochloride derivatives is crucial for their reactivity and applications. Studies on hydrochloride crystals based on imidazole derivatives reveal their structural and magnetic properties, where the molecular structure influences the magnetic susceptibility and behavior of the compounds (Yong, Zhang, & She, 2013).
Chemical Reactions and Properties
Imidazole hydrochloride is involved in diverse chemical reactions, such as the regioselective synthesis of imidazoles promoted by selenium dioxide in a basic environment, demonstrating the compound's versatility in organic synthesis (Padala et al., 2016). The reactivity of imidazole hydrochloride with 2-oxoaldehydes highlights its role in facilitating regioselectivity and functional core structure formation in the generated imidazoles.
Physical Properties Analysis
The physical properties of imidazole hydrochloride, such as its crystalline form and shelf stability, are important for its handling and storage. These properties enable its widespread use as a reagent in chemical synthesis, as exemplified by the preparation of diazotransfer reagents (Goddard-Borger & Stick, 2007).
Chemical Properties Analysis
The chemical properties of imidazole hydrochloride, including its role as a Brönsted acid and its ability to promote various chemical reactions, are crucial for its application in organic synthesis. Its capacity to act as a promoter in the synthesis of quinazolinones from o-aminobenzoic acid and DMF derivatives illustrates its utility in enhancing reaction efficiency and functional group tolerance (Wang et al., 2023).
Scientific Research Applications
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Medicine and Pharmacology
- Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
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Synthetic Chemistry
- Imidazole derivatives are used in synthetic chemistry . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
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Industry
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Catalysis
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Water Treatment
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Electronics Industry
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Photographic Industry
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Organic Synthesis
- Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor and ionic liquid promoted technique .
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Catalysis
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Biological Activities
- Imidazole and its derivatives have a wide range of biological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
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Green Chemistry and Organometallic Catalysis
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Regiocontrolled Synthesis
- Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Safety And Hazards
Imidazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not breathe dust, fume, gas, mist, vapors, and spray .
Future Directions
properties
IUPAC Name |
1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932890 | |
Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Imidazole hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21029 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Imidazole hydrochloride | |
CAS RN |
1467-16-9 | |
Record name | Imidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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